molecular formula C37H74N2O4 B114303 PROPANEDIAMIDE, N1,N3-DIHEXADECYL-N1,N3-BIS(2-HYDROXYETHYL)- CAS No. 149591-38-8

PROPANEDIAMIDE, N1,N3-DIHEXADECYL-N1,N3-BIS(2-HYDROXYETHYL)-

Cat. No.: B114303
CAS No.: 149591-38-8
M. Wt: 639 g/mol
InChI Key: CQZOUFLZOOXAML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N’-dihexadecyl-N,N’-bis(2-hydroxyethyl)propanediamide is a synthetic organic compound known for its unique chemical structure and properties. It is often used in various industrial and scientific applications due to its amphiphilic nature, which allows it to interact with both hydrophilic and hydrophobic substances.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-dihexadecyl-N,N’-bis(2-hydroxyethyl)propanediamide typically involves the reaction of hexadecylamine with ethylene oxide, followed by the reaction with propanediamide. The reaction conditions often include controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of N,N’-dihexadecyl-N,N’-bis(2-hydroxyethyl)propanediamide is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to consistent product quality. The process may also involve purification steps such as distillation and crystallization to remove impurities.

Chemical Reactions Analysis

Types of Reactions

N,N’-dihexadecyl-N,N’-bis(2-hydroxyethyl)propanediamide can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction can occur with halogens or other nucleophiles, often in the presence of a catalyst.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted at room temperature or slightly elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed under an inert atmosphere to prevent unwanted side reactions.

    Substitution: Halogens, nucleophiles; often requires a catalyst such as palladium or platinum.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

N,N’-dihexadecyl-N,N’-bis(2-hydroxyethyl)propanediamide has a wide range of applications in scientific research:

    Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions and formulations.

    Biology: Employed in the study of cell membranes and lipid interactions due to its amphiphilic nature.

    Medicine: Investigated for its potential use in drug delivery systems, particularly for hydrophobic drugs.

    Industry: Utilized in the production of cosmetics, lubricants, and other personal care products.

Mechanism of Action

The mechanism of action of N,N’-dihexadecyl-N,N’-bis(2-hydroxyethyl)propanediamide involves its ability to interact with both hydrophilic and hydrophobic substances. This interaction is facilitated by its amphiphilic structure, which allows it to form micelles and other aggregates. These aggregates can encapsulate hydrophobic molecules, making them more soluble in aqueous environments. The molecular targets and pathways involved in its action are primarily related to its surfactant properties.

Comparison with Similar Compounds

Similar Compounds

    N,N’-bis(2-hydroxyethyl)oleamide: Similar in structure but with oleic acid-derived chains instead of hexadecyl chains.

    N,N’-bis(2-hydroxyethyl)ethylenediamine: Contains ethylenediamine instead of propanediamide, leading to different chemical properties.

Uniqueness

N,N’-dihexadecyl-N,N’-bis(2-hydroxyethyl)propanediamide is unique due to its specific combination of hexadecyl chains and propanediamide backbone, which imparts distinct amphiphilic properties. This makes it particularly effective as a surfactant and emulsifying agent in various applications.

Properties

CAS No.

149591-38-8

Molecular Formula

C37H74N2O4

Molecular Weight

639 g/mol

IUPAC Name

N,N'-dihexadecyl-N,N'-bis(2-hydroxyethyl)propanediamide

InChI

InChI=1S/C39H78N2O4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-40(33-35-42)38(44)37-39(45)41(34-36-43)32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h42-43H,3-37H2,1-2H3

InChI Key

CQZOUFLZOOXAML-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCN(CCO)C(=O)CC(=O)N(CCCCCCCCCCCCCCCC)CCO

Canonical SMILES

CCCCCCCCCCCCCCCCN(CCO)C(=O)CC(=O)N(CCCCCCCCCCCCCCCC)CCO

Origin of Product

United States

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